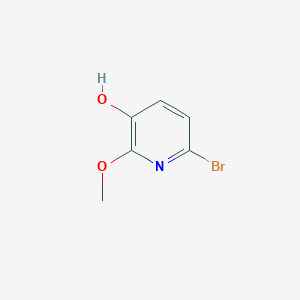

6-Bromo-2-methoxypyridin-3-OL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6-4(9)2-3-5(7)8-6/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUCFSVXYHAYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-methoxypyridin-3-ol: A Versatile Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 6-Bromo-2-methoxypyridin-3-ol (CAS Number: 1823333-27-2), a halogenated and methoxylated pyridinol derivative poised for significant applications in drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a proposed synthetic route based on established methodologies, and its potential as a key intermediate in the development of novel therapeutics.

Introduction: The Strategic Importance of the Substituted Pyridinol Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The unique electronic properties of the pyridine nucleus, combined with the diverse functionalities that can be introduced, make these compounds highly valuable for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates.[1]

The subject of this guide, this compound, incorporates several key features that make it a particularly interesting building block for synthetic chemists. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The methoxy group at the 2-position and the hydroxyl group at the 3-position can influence the molecule's hydrogen bonding capacity, polarity, and metabolic stability, all critical parameters in drug design.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1823333-27-2 | ChemScene[4] |

| Molecular Formula | C₆H₆BrNO₂ | ChemScene[4] |

| Molecular Weight | 204.02 g/mol | ChemScene[4] |

| Purity | ≥98% | ChemScene[4] |

| Synonym | 6-Bromo-2-methoxy-3-pyridinol | ChemScene[4] |

| SMILES | OC1=CC=C(Br)N=C1OC | ChemScene[4] |

| Topological Polar Surface Area (TPSA) | 42.35 Ų | ChemScene[4] |

| LogP | 1.5583 | ChemScene[4] |

| Hydrogen Bond Acceptors | 3 | ChemScene[4] |

| Hydrogen Bond Donors | 1 | ChemScene[4] |

| Rotatable Bonds | 1 | ChemScene[4] |

Safety and Handling:

This compound is classified with a "Warning" signal word. The hazard statements indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep the compound at 4°C under a nitrogen atmosphere.[4]

Proposed Synthesis of this compound

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed):

-

Step 1: Synthesis of 6-Bromopyridin-2-ol from 2-Amino-6-bromopyridine.

-

Dissolve 2-amino-6-bromopyridine in aqueous sulfuric acid and cool the solution to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting precipitate of 6-bromopyridin-2-ol can be collected by filtration, washed with cold water, and dried.

-

-

Step 2: Nitration of 6-Bromopyridin-2-ol.

-

To a mixture of concentrated nitric acid and concentrated sulfuric acid at 0°C, add 6-bromopyridin-2-ol portion-wise, ensuring the temperature does not exceed 10°C.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture onto ice and collect the precipitated 6-bromo-3-nitropyridin-2-ol by filtration.

-

-

Step 3: Methoxylation of 6-Bromo-3-nitropyridin-2-ol.

-

Suspend 6-bromo-3-nitropyridin-2-ol in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C.

-

After gas evolution ceases, add methyl iodide (CH₃I) and stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract the product, 6-bromo-2-methoxy-3-nitropyridine, with an organic solvent. Purify by column chromatography. A similar compound, 6-BROMO-2-METHOXY-3-NITRO-PYRIDINE, has a known safety data sheet which should be consulted.[6]

-

-

Step 4: Reduction of the Nitro Group.

-

Dissolve 6-bromo-2-methoxy-3-nitropyridine in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd-C) under a hydrogen atmosphere.

-

Upon completion of the reaction, filter off the catalyst or inorganic salts and concentrate the filtrate to obtain 6-bromo-2-methoxypyridin-3-amine. This intermediate is commercially available.[7][8]

-

-

Step 5: Conversion of the Amine to a Hydroxyl Group.

-

Dissolve 6-bromo-2-methoxypyridin-3-amine in aqueous sulfuric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise.

-

Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

-

Cool the reaction mixture and extract the final product, this compound, with an organic solvent. Purify by column chromatography or recrystallization.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound suggest its utility as a key intermediate in the synthesis of biologically active molecules. The pyridine core is a well-established pharmacophore, and the presence of bromo, methoxy, and hydroxyl groups provides multiple points for diversification.

A European patent for antibacterial compounds, specifically for the treatment of tuberculosis, discloses a compound, 6-Bromo-2-methoxy-3-((2,3,6-trimethoxypyridin-4-yl)methyl)quinolone, which incorporates the this compound core structure.[9] This strongly suggests that this compound is a valuable intermediate in the synthesis of novel anti-tuberculosis agents.

The workflow for utilizing this building block in a drug discovery program can be visualized as follows:

Caption: Workflow for utilizing this compound in drug discovery.

The brominated pyridine core is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings.[10] This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR). The hydroxyl group at the 3-position can be functionalized to form ethers or esters, or it can act as a hydrogen bond donor, which is often crucial for target engagement.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and organic synthesis. While detailed experimental data and a published synthesis are currently lacking, its structural features and the precedent for the use of its core in the synthesis of antibacterial agents highlight its potential. The proposed synthetic route provides a viable pathway for its preparation, and the potential for its use in creating diverse chemical libraries for drug discovery is significant. As research in this area continues, it is anticipated that this compound will emerge as a valuable tool in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 7. 6-Bromo-2-methoxypyridin-3-amine | 89466-18-2 [sigmaaldrich.com]

- 8. 6-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 10536137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. data.epo.org [data.epo.org]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 6-Bromo-2-methoxypyridin-3-ol: A Versatile Building Block in Modern Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and strategic applications of 6-Bromo-2-methoxypyridin-3-ol.

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its strategic placement of a reactive bromine atom, a methoxy group, and a hydroxyl group on a pyridine scaffold makes it a valuable and versatile intermediate for the synthesis of complex molecular architectures. The pyridine core is a ubiquitous motif in a vast number of pharmaceuticals, and the specific substitution pattern of this molecule offers multiple avenues for selective chemical modification. This guide provides a comprehensive overview of its core properties, synthetic utility, and its role as a key building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, reactivity, and application in synthetic workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrNO₂ | [1][2] |

| Molecular Weight | 204.02 g/mol | [1][2] |

| CAS Number | 1823333-27-2 | [2][3][4] |

| Synonyms | 6-Bromo-2-methoxy-3-pyridinol | [2] |

| Purity | Typically ≥98% (Commercially Available) | [2] |

| Storage Conditions | 4°C, stored under an inert atmosphere (e.g., nitrogen) | [2] |

Computed Physicochemical Parameters:

| Parameter | Value | Description |

| Topological Polar Surface Area (TPSA) | 42.35 Ų | Predicts transport properties. |

| LogP | 1.5583 | Indicates lipophilicity. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding. |

| Hydrogen Bond Donors | 1 | Influences solubility and binding. |

| Rotatable Bonds | 1 | Relates to conformational flexibility. |

Strategic Importance in Medicinal Chemistry

The structural architecture of this compound is primed for strategic exploitation in drug discovery. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are cornerstone technologies for C-C and C-N bond formation in modern pharmaceutical synthesis. These reactions enable the modular assembly of complex molecules, allowing for the rapid generation of compound libraries for lead discovery and optimization.

The presence of both a hydroxyl and a methoxy group offers additional sites for modification and influences the electronic properties of the pyridine ring, thereby impacting its reactivity and the biological activity of its derivatives.

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound in pharmaceutical synthesis lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The C-Br bond is particularly amenable to transformations such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 6-position, a common strategy in the synthesis of kinase inhibitors.

Caption: Suzuki-Miyaura coupling of this compound.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

Objective: To provide a representative, self-validating protocol for the synthesis of 6-aryl-2-methoxypyridin-3-ol derivatives.

-

Causality: The palladium(0) catalyst oxidatively adds to the C-Br bond of the pyridine. The boronic acid is activated by the base, leading to transmetalation with the palladium complex. Reductive elimination then forms the new C-C bond and regenerates the active catalyst. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and a suitable base such as potassium carbonate (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the mixture.

-

Reaction: Heat the reaction mixture with vigorous stirring (typically 80-110 °C) for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. This reaction enables the synthesis of N-aryl or N-heteroaryl substituted aminopyridines, which are key structures in many drug candidates. Reacting this compound with a primary or secondary amine under these conditions would yield 6-amino-2-methoxypyridin-3-ol derivatives.

Caption: Buchwald-Hartwig amination of this compound.

Application in Kinase Inhibitor Synthesis

Many small-molecule kinase inhibitors feature a substituted heterocyclic core that occupies the ATP-binding pocket of the target kinase. The derivatives synthesized from this compound are ideal candidates for targeting these enzymes. Dysregulated kinase signaling is a hallmark of many cancers, making kinase inhibitors a major focus of oncology drug development.

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by kinase inhibitors.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. While specific toxicity data is not widely available, related bromopyridine compounds are classified as irritants to the skin, eyes, and respiratory system.

Precautionary Statements:

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes.

-

Wear protective gloves, clothing, and eye/face protection.

-

In case of contact, wash affected areas thoroughly with soap and water.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its trifunctional nature provides a robust platform for generating molecular diversity through well-established and reliable synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The ability to readily synthesize novel substituted pyridine derivatives makes this compound a valuable asset in the quest for new therapeutic agents, particularly for targeting critical disease pathways such as kinase signaling cascades. The protocols and data presented in this guide offer a solid foundation for researchers to harness the synthetic potential of this versatile intermediate.

References

In-Depth Technical Guide to 6-Bromo-2-methoxypyridin-3-ol: A Core Intermediate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Strategic Importance of 6-Bromo-2-methoxypyridin-3-ol

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the successful development of novel molecular entities. This compound, a halogenated and functionalized pyridine derivative, represents a key building block with significant potential for the synthesis of complex molecules. Its unique arrangement of a reactive bromine atom, a methoxy group, and a hydroxyl group on the pyridine core offers a versatile platform for a multitude of chemical transformations. This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its handling, reactivity, and potential applications, empowering researchers to leverage its full synthetic utility.

Molecular and Physicochemical Profile

This compound is a distinct chemical entity whose properties are dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen, combined with the electron-donating effects of the methoxy and hydroxyl groups, creates a unique electronic environment that governs its reactivity and physical characteristics.

Core Structural and Physical Data

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 204.02 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1823333-27-2 | --INVALID-LINK--[1] |

| Purity | ≥98% | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 42.35 Ų | --INVALID-LINK--[1] |

| Predicted LogP | 1.5583 | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |

| Rotatable Bonds | 1 | --INVALID-LINK--[1] |

Note: Experimental data for melting point, boiling point, and specific solubility are not widely available in the reviewed literature. Researchers are advised to determine these properties empirically for their specific lots.

Caption: 2D structure of this compound.

Spectroscopic Characterization: A Guide to Structural Verification

Definitive structural elucidation is critical for ensuring the identity and purity of any chemical intermediate. The following sections provide an overview of the expected spectroscopic signatures for this compound based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromo, methoxy, and hydroxyl substituents.

¹³C NMR: The carbon NMR spectrum will provide direct information about the carbon skeleton. Key signals will include those for the six carbons of the pyridine ring and the carbon of the methoxy group. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational modes include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Signals typically appearing around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C and C=N stretching (aromatic ring): A series of bands in the 1400-1600 cm⁻¹ region.

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region, corresponding to the methoxy and hydroxyl groups.

-

C-Br stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

Synthesis and Reactivity

The reactivity of this compound is governed by its functional groups:

-

The bromine atom at the 6-position is susceptible to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents. It can also participate in nucleophilic aromatic substitution reactions.

-

The hydroxyl group can be alkylated, acylated, or used as a directing group in certain reactions.

-

The methoxy group is generally stable but can be cleaved under harsh acidic conditions.

-

The pyridine nitrogen can be protonated or coordinated to metal centers.

Caption: Potential reaction pathways for this compound.

Handling, Safety, and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for halogenated aromatic compounds should be followed.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Ingestion and Inhalation: Avoid ingestion and inhalation. If swallowed or inhaled, seek immediate medical attention.

Storage and Stability

-

Storage Conditions: It is recommended to store this compound at 4°C under a nitrogen atmosphere to prevent degradation.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. The pyridine scaffold is a common motif in many biologically active compounds, and the presence of multiple functional groups allows for the generation of diverse chemical libraries for screening and lead optimization.

Conclusion

This compound is a promising and versatile building block for chemical synthesis. While a comprehensive experimental dataset for this compound is still emerging, its structural characteristics suggest significant potential for the development of novel compounds in various fields of research. This guide provides a foundational understanding of its properties, and it is anticipated that further research will continue to unveil the full extent of its synthetic utility.

References

An In-depth Technical Guide to 6-Bromo-2-methoxypyridin-3-ol: Structure, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 6-bromo-2-methoxypyridin-3-ol, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical structure, a proposed synthetic pathway with detailed protocols, and its potential applications, particularly in the realm of kinase inhibitor development.

Core Molecular Attributes and Structure

This compound is a substituted pyridine derivative characterized by a bromine atom at the 6-position, a methoxy group at the 2-position, and a hydroxyl group at the 3-position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

The molecular structure of this compound is represented by the following:

Chemical Structure:

SMILES String: OC1=CC=C(Br)N=C1OC[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂ | [1] |

| Molecular Weight | 204.02 g/mol | [1] |

| CAS Number | 1823333-27-2 | [1] |

| IUPAC Name | This compound | [2] |

| Topological Polar Surface Area (TPSA) | 42.35 Ų | [1] |

| Predicted LogP | 1.5583 | [1] |

Synthesis and Mechanistic Rationale

The proposed synthesis initiates from the commercially available 2,6-dibromo-3-aminopyridine and proceeds through a nucleophilic aromatic substitution followed by a diazotization-hydrolysis sequence.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6-Bromo-2-methoxy-3-aminopyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The methoxide ion selectively displaces the bromine atom at the 2-position of 2,6-dibromo-3-aminopyridine. The bromine at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen and the steric hindrance around the 6-position.

Experimental Protocol:

-

To a solution of 2,6-dibromo-3-aminopyridine (1.0 eq) in 1,4-dioxane, add sodium methoxide (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-methoxy-3-aminopyridine.

Step 2: Synthesis of this compound

This transformation is a classic Sandmeyer-type reaction. The primary amino group of 6-bromo-2-methoxy-3-aminopyridine is converted into a diazonium salt using sodium nitrite in an acidic medium. The resulting diazonium salt is then hydrolyzed to the corresponding hydroxyl group upon heating in water.

Experimental Protocol:

-

Dissolve 6-bromo-2-methoxy-3-aminopyridine (1.0 eq) in a dilute aqueous solution of sulfuric acid at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.

Self-Validation: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Spectroscopic data can be requested from commercial suppliers.[3]

Reactivity and Applications in Drug Discovery

The strategic placement of the bromo, methoxy, and hydroxyl groups on the pyridine ring makes this compound a versatile building block for the synthesis of more complex molecules.

Key Reaction Sites:

Caption: Functional group reactivity of this compound.

-

Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR).

-

Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or acylated to introduce further diversity. It can also participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

-

Pyridine Nitrogen: The basic nitrogen atom can be protonated to form salts, improving the aqueous solubility of the final compounds. It can also act as a coordination site for metal ions in metalloenzymes.

Role in Kinase Inhibitor Design

The substituted pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in the core of many kinase inhibitors.[4] Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5]

This compound serves as an excellent starting point for the synthesis of kinase inhibitors due to:

-

Scaffold Rigidity: The aromatic pyridine core provides a rigid scaffold for the precise positioning of pharmacophoric groups.

-

Hydrogen Bonding Capabilities: The hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, which is essential for binding to the ATP-binding pocket of kinases.

-

Vector for Diversity: The bromine atom allows for the facile introduction of various substituents that can be tailored to target specific kinases.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and medicinal chemistry. Its unique combination of reactive functional groups on a privileged pyridine scaffold makes it an ideal building block for the synthesis of novel kinase inhibitors and other biologically active molecules. The proposed synthetic route offers a reliable method for its preparation, enabling its broader application in research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C6H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. 1823333-27-2|this compound|BLD Pharm [bldpharm.com]

- 4. Special Issue: Kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 6-Bromo-2-methoxypyridin-3-ol

This guide provides a comprehensive overview of the critical safety data, handling protocols, and risk mitigation strategies for 6-Bromo-2-methoxypyridin-3-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights. Our objective is to empower laboratory personnel with the knowledge to not only ensure personal safety but also to maintain the integrity of their research by understanding the chemical's properties and reactivity.

The pyridine scaffold is a cornerstone in medicinal chemistry, and functionalized derivatives like this compound are valuable building blocks in the synthesis of novel therapeutic agents.[1] Understanding its characteristics is the first step in its successful application. This guide is structured to follow the logical workflow of a researcher, from initial hazard assessment to emergency preparedness and final disposal.

Section 1: Core Compound Profile and Hazard Identification

A foundational understanding of a chemical's identity and its inherent hazards is non-negotiable before it enters the laboratory workflow. This section outlines the essential physicochemical properties and the globally recognized hazard classifications for this compound and structurally related compounds.

Chemical Identity

Proper identification is crucial for ensuring that the safety data corresponds precisely to the material being handled.

| Identifier | Value | Source |

| Chemical Name | This compound | [2] |

| Synonym(s) | 6-Bromo-2-methoxy-3-pyridinol | [3] |

| CAS Number | 1823333-27-2 | [2][3] |

| Molecular Formula | C₆H₆BrNO₂ | [3][4] |

| Molecular Weight | 204.02 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][3] |

GHS Hazard Assessment

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This synthesized data underscores the necessity of a multi-faceted approach to exposure prevention, which is detailed in the following sections.

Section 2: Proactive Exposure Control and Personal Protection

Effective risk management relies on a hierarchy of controls. The primary goal is to engineer out hazards. Where this is not possible, administrative controls and Personal Protective Equipment (PPE) are employed to create a robust safety barrier.

Engineering Controls

The principal engineering control for handling solid or powdered this compound is a certified Chemical Fume Hood .[8] All weighing, transfers, and solution preparations must be conducted within the fume hood to contain airborne particulates and prevent respiratory exposure.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards identified.[9] The following PPE is mandatory when handling this compound.

| PPE Category | Item | Standard/Specification | Rationale & Causality |

| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 Compliant | Protects against splashes and airborne particles which can cause serious eye irritation.[8][10] |

| Face Shield (if splash risk is high) | Worn over goggles | Provides full-face protection during bulk transfers or reactions with a high potential for splashing.[9][10] | |

| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact. | Prevents direct skin contact, which can cause irritation and potential systemic toxicity through dermal absorption.[8] For prolonged handling, consult the manufacturer's resistance guide.[9] |

| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex®) or 100% cotton is recommended. | Protects skin and personal clothing from contamination. Must be fully buttoned.[8] |

| Full-Length Pants & Closed-Toe Shoes | Made of non-porous material. | Protects feet and lower body from spills and falling objects.[8] |

Section 3: Laboratory Handling, Storage, and Reactivity

Proper handling and storage are paramount to ensuring both user safety and the chemical's stability and purity.

Safe Handling Protocol

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Cover the work surface with disposable, absorbent bench paper.

-

Don PPE: Correctly don all required PPE as specified in Section 2.2.

-

Handling: Avoid the formation of dust and aerosols.[11] Use non-sparking tools for transfers.[11]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory area.[13]

-

Contamination: Immediately remove and decontaminate any personal clothing that becomes contaminated.

Storage and Stability

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[11][12] The recommended storage temperature is between 2-8°C.[2]

-

Atmosphere: For long-term stability and to prevent potential degradation from atmospheric components, store under an inert atmosphere such as nitrogen or argon.[2][3]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[12][14]

Section 4: Emergency Response and First Aid

Preparedness is key to mitigating the impact of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Spill Containment and Cleanup

-

Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or generates significant dust.

-

Secure Area: Remove all sources of ignition.[11]

-

Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

-

Containment: Do not use water. Use dry cleanup procedures.[13] Gently sweep or vacuum up the spilled solid. Avoid generating dust.[13]

-

Collection: Collect the material and contaminated absorbent paper into a suitable, closed, and clearly labeled container for hazardous waste disposal.[11]

-

Decontamination: Clean the spill area thoroughly.

-

Reporting: Report the incident to the laboratory supervisor or safety officer.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[12][14] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[12] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes.[12][15] Seek medical attention if skin irritation occurs or you feel unwell.[12] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[12][14] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[16] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][12] |

Section 5: Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental protection and regulatory compliance.

-

Waste Classification: Chemical waste containing this compound must be treated as hazardous waste.[8]

-

Collection: Collect all waste material (unused solid, contaminated materials) in a dedicated, compatible, and clearly labeled hazardous waste container for halogenated organic compounds.[8][17]

-

Disposal: Do not dispose of this chemical down the drain or in regular trash.[11] Disposal must be handled by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[11]

Section 6: Application Context for Drug Development

For professionals in drug discovery, this compound is more than just a reagent; it is a key starting material. The bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[1] These reactions are fundamental for constructing the complex C-C and C-N bonds that form the core scaffolds of many targeted therapies, particularly kinase inhibitors used in oncology.[1] A thorough understanding of this compound's safety profile ensures that its synthetic potential can be explored confidently and responsibly, enabling the development of next-generation pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1823333-27-2 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C6H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.fr [fishersci.fr]

- 7. aksci.com [aksci.com]

- 8. benchchem.com [benchchem.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. ehs.wisc.edu [ehs.wisc.edu]

An In-depth Technical Guide to the Storage and Handling of 6-Bromo-2-methoxypyridin-3-ol

This guide provides a comprehensive framework for the safe and effective storage and handling of 6-Bromo-2-methoxypyridin-3-ol (CAS No. 1823333-27-2). Designed for researchers, scientists, and drug development professionals, the following sections detail the compound's hazard profile, risk mitigation strategies, and standard operating procedures, ensuring both personnel safety and compound integrity.

Section 1: Compound Profile and Hazard Identification

This compound is a substituted pyridinol, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Understanding its specific chemical properties and associated hazards is the foundational step in safe handling.

1.1: Chemical and Physical Properties

A summary of the key physical and chemical properties is presented below. This data is critical for anticipating the compound's behavior under various laboratory conditions.

| Property | Value | Source |

| CAS Number | 1823333-27-2 | [1][2] |

| Molecular Formula | C₆H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 204.02 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [2] |

1.2: Hazard Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other bromo-methoxy-pyridines, provides a strong basis for hazard assessment. The anticipated hazards are consistent with GHS classifications for compounds in this family.[4][5]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][6]

-

Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[4][6]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), H335: May cause respiratory irritation.[4][6]

The causality for these hazards lies in the compound's chemical structure. The bromo- and hydroxyl- functionalities on the pyridine ring can interact with biological macromolecules, leading to irritation and toxicity upon exposure.

Section 2: Risk Assessment and Mitigation Workflow

A dynamic approach to risk management is essential. Before any manipulation of the compound, a thorough risk assessment should be performed. This process is not a one-time checklist but a continuous cycle of evaluation and improvement.

Caption: A cyclical workflow for laboratory risk assessment.

Section 3: Standard Operating Procedure (SOP) for Handling

Adherence to a strict, well-defined SOP is the most effective way to mitigate the risks identified above.

3.1: Required Personal Protective Equipment (PPE)

The minimum required PPE must be worn at all times when handling this compound. The selection of specific PPE is a direct response to the identified hazards.

-

Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory to protect against splashes and airborne particles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.

-

Body Protection: A laboratory coat is required. For larger quantities or tasks with a high risk of dust generation, a complete chemical-resistant suit may be necessary.

-

Respiratory Protection: All manipulations of the solid compound must be performed in a certified chemical fume hood.[5] If engineering controls are not sufficient, a NIOSH-approved P95 or P1 particle respirator should be used.

3.2: Step-by-Step Handling Protocol

-

Preparation: Designate a specific area within a chemical fume hood for handling. Ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present. Verify that a safety shower and eyewash station are accessible.[7]

-

Weighing and Dispensing:

-

Perform all weighing operations on a tared weigh boat inside the fume hood to contain any dust.

-

Avoid creating dust by handling the solid gently. Using non-sparking tools is a good practice to prevent ignition sources, especially if solvents are nearby.[4]

-

Close the primary container immediately after dispensing the required amount.

-

-

Solution Preparation:

-

Add the solid compound to the solvent slowly to avoid splashing.

-

If the dissolution is exothermic, use an ice bath for cooling.

-

-

Waste Disposal:

-

Collect all waste material, including contaminated gloves, weigh boats, and wipes, in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

-

Dispose of the waste through a licensed disposal company in accordance with local, state, and federal regulations.

-

-

Decontamination:

-

Thoroughly clean the work area (fume hood surface, balance) after completion of the task.

-

Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[6]

-

Section 4: Long-Term Storage and Stability Management

The chemical stability of this compound is crucial for experimental reproducibility. Improper storage can lead to degradation, altering the compound's purity and reactivity.

4.1: Storage Conditions

The following conditions are recommended to ensure long-term stability:

| Parameter | Recommended Condition | Rationale |

| Temperature | 4°C (Refrigerated) | Low temperatures slow the rate of potential decomposition reactions. |

| Atmosphere | Under an inert atmosphere (Nitrogen or Argon) | Prevents potential oxidation or reaction with atmospheric moisture. |

| Light | Keep in a dark place (amber vial) | Protects against light-induced degradation, a common pathway for aromatic compounds. |

| Container | Tightly closed, well-sealed container | Prevents contamination and exposure to air and moisture.[4][6][8] |

Source: Synthesized from supplier recommendations for similar compounds and general chemical principles.[2]

4.2: Stability Considerations

While specific reactivity data for this compound is limited, pyridinol structures can be sensitive to:

-

Strong Oxidizing Agents: Can lead to decomposition.[6]

-

Strong Acids/Bases: May cause hydrolysis or other reactions.

-

Heat: Intense heating may lead to decomposition and the formation of hazardous gases like carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[8]

It is crucial to avoid storing this compound in proximity to incompatible materials.

Section 5: Emergency Protocols

Preparedness is key to managing accidental exposures or releases.

5.1: Exposure Response

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.[4][6]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[4][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[6][8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[4][6]

5.2: Accidental Release (Spill) Response

The appropriate response to a spill depends on its scale. The following decision tree outlines the general procedure.

Caption: A decision tree for responding to a chemical spill.

References

- 1. This compound | 1823333-27-2 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - this compound (C6H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. fishersci.fr [fishersci.fr]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 6-Bromo-2-methoxypyridin-3-ol in Different Solvents

This guide provides a comprehensive technical overview of the solubility of 6-bromo-2-methoxypyridin-3-ol, a crucial parameter for researchers, scientists, and professionals in drug development. By synthesizing theoretical principles with practical experimental methodologies, this document aims to be an essential resource for understanding and manipulating the solubility of this compound.

Introduction to this compound

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its chemical structure, featuring a pyridine ring with bromo, methoxy, and hydroxyl substituents, imparts a unique combination of physicochemical properties that govern its behavior in various chemical and biological systems. A thorough understanding of its solubility is paramount for its effective application in drug discovery, formulation development, and chemical synthesis.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its fundamental physicochemical characteristics. While extensive experimental data for this compound is not widely published, its key properties can be summarized as follows:

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₂ | [1][2] |

| Molecular Weight | 204.02 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Predicted pKa | 8.48 ± 0.10 | [3] |

| Predicted LogP | 1.5583 | [1] |

| Storage | 2-8°C, under inert gas | [3][4] |

The predicted pKa of 8.48 suggests that this compound is a weak acid, a characteristic attributed to the hydroxyl group on the pyridine ring. This acidic nature will significantly influence its solubility in aqueous solutions of varying pH. The predicted LogP value of 1.5583 indicates a moderate lipophilicity, suggesting that it will exhibit solubility in both polar and some non-polar organic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various solvents can be predicted by analyzing its structural features.[5][6] The presence of a hydroxyl group and a nitrogen atom in the pyridine ring allows for hydrogen bonding with protic solvents. The methoxy group also contributes to its polarity. Conversely, the brominated pyridine ring is lipophilic.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ability to form hydrogen bonds suggests moderate solubility in these solvents. However, the presence of the bromo substituent and the overall molecular size may limit high solubility in water at neutral pH.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, making them likely to be good solvents for this compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar functional groups, the solubility in non-polar solvents is expected to be low.

A qualitative prediction of solubility in common laboratory solvents is presented below:

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Moderate | Capable of hydrogen bonding, but the lipophilic bromo-pyridine core limits solubility. Solubility is expected to be pH-dependent. |

| Methanol | Polar Protic | Soluble | The polar hydroxyl group of methanol can effectively solvate the polar groups of the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, expected to be a good solvent.[7] |

| Acetone | Polar Aprotic | Soluble | The carbonyl group can act as a hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | Soluble | A polar solvent that can solvate the polar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[8] |

| Dichloromethane (DCM) | Non-polar | Moderately Soluble | The organic nature of the compound suggests some solubility in this common non-polar solvent.[7] |

| Toluene | Non-polar | Sparingly Soluble | The significant polarity of the solute will limit its solubility in this non-polar aromatic solvent. |

| Hexane | Non-polar | Insoluble | The large difference in polarity between the solute and solvent will result in very poor solubility. |

Factors Influencing Solubility

Effect of pH

The solubility of ionizable compounds like this compound is highly dependent on the pH of the aqueous medium.[9][10] As a weak acid (predicted pKa ≈ 8.48), it will exist predominantly in its neutral, less soluble form at acidic and neutral pH. As the pH increases above its pKa, it will deprotonate to form the more soluble phenolate anion. This relationship is critical for applications in biological systems and for developing purification strategies.[11][12]

The Henderson-Hasselbalch equation can be used to understand the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the compound. For weakly acidic compounds, solubility increases as the pH of the solution becomes more basic.[9]

Effect of Temperature

The solubility of most solid organic compounds in liquid solvents increases with temperature.[6][13] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[14] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.[14] For many organic compounds, the solubility can increase exponentially with temperature.[15][16] It is important to experimentally determine the temperature-solubility profile for specific applications, such as crystallization processes.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential for any research or development activities. The equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility.[8][17]

Equilibrium Solubility (Shake-Flask) Method Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound.[18][19]

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, buffers of different pH, organic solvents)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.[17]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.[19]

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C).[17][20] Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[19]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[19] It is important to avoid any temperature changes during this step that could affect the solubility.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.[17]

-

Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for the equilibrium shake-flask solubility method.

Solvent Addition Method

An alternative, often faster method is the solvent addition method, where a solvent is continuously added to a known amount of the compound until a clear solution is observed.[21][22] This method is particularly useful for screening multiple solvents or solvent mixtures.

Logical Relationship of Factors Affecting Solubility:

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C6H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 1823333-27-2 [amp.chemicalbook.com]

- 4. 6-Bromo-2-methoxypyridin-3-amine | 89466-18-2 [sigmaaldrich.com]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

A Technical Guide to 6-Bromo-2-methoxypyridin-3-ol for Advanced Research

This guide provides an in-depth technical overview of 6-Bromo-2-methoxypyridin-3-ol, a key building block for researchers, medicinal chemists, and professionals in drug development. Beyond a simple datasheet, this document elucidates the compound's commercial landscape, quality considerations, and practical applications, with a focus on enabling reproducible, high-impact research.

Strategic Importance in Medicinal Chemistry

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex molecules, particularly within the domain of kinase inhibitor discovery. The strategic placement of the bromo, methoxy, and hydroxyl groups offers a versatile scaffold for a variety of chemical transformations. The bromine atom, in particular, serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This functionality is paramount in the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders.[1][2]

The pyridine core is a well-established pharmacophore, and its derivatives are integral to numerous approved drugs. The ability to functionalize the pyridine ring at specific positions, as afforded by this compound, allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Commercial Availability and Supplier Landscape

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is a critical first step. This compound is available from a number of commercial suppliers specializing in research chemicals and pharmaceutical intermediates.

| Supplier | CAS Number | Purity Specification | Storage Conditions |

| ChemScene | 1823333-27-2 | ≥98% | 4°C, stored under nitrogen |

| Ambeed (via Sigma-Aldrich) | 1823333-27-2 | 98% | Inert atmosphere, room temperature |

| AOBChem | 1379338-36-9 (Isomer) | Not specified | Not specified |

Note: The CAS number 1379338-36-9 provided by AOBChem corresponds to the isomer 2-Bromo-6-methoxy-pyridin-3-ol. Researchers should exercise caution and verify the specific isomer required for their synthetic route.

Quality Control and Analytical Profile: A Self-Validating System

Ensuring the quality and purity of this compound is essential for the success and reproducibility of any synthetic endeavor. While a Certificate of Analysis (CoA) is specific to a particular batch, a typical CoA for a high-purity sample of this compound would include the following information:

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography |

| Identity (by ¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |

| Mass Spectrum (MS) | Conforms to molecular weight | Mass Spectrometry |

| Residual Solvents | As per ICH guidelines | Gas Chromatography |

The ¹H NMR spectrum is a critical tool for confirming the structure of the molecule. For a related compound, 3-Bromo-2-methoxypyridine, the expected proton signals would provide a reference for the structural elucidation of this compound.[3]

Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

A primary application of this compound and its derivatives is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide range of boronic acids or esters.[4][5][6] This versatility is instrumental in creating libraries of compounds for screening as potential kinase inhibitors.[7][8]

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Bromo-2-methoxypyridine(13472-59-8) 1H NMR spectrum [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 6-Bromo-2-methoxypyridin-3-ol: A Detailed Guide for Medicinal Chemistry Applications

Introduction: The Significance of a Versatile Pyridine Intermediate

6-Bromo-2-methoxypyridin-3-ol is a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a hydroxyl group on a pyridine ring, offers multiple points for chemical modification. This strategic arrangement of functional groups allows for its incorporation into complex molecular architectures, making it a valuable intermediate for drug discovery and development professionals. The methoxy group can act as a masked pyridone, providing a handle for later-stage transformations, while the bromine atom is amenable to various cross-coupling reactions. The hydroxyl group offers a site for etherification or esterification, further expanding its synthetic utility.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, starting from readily available materials. The described methodology is designed to be robust and scalable, with a focus on providing researchers with the practical insights needed to achieve high yields and purity.

Strategic Approach to Synthesis: Regioselective Bromination

The core of this synthetic strategy revolves around the regioselective bromination of a suitable pyridinol precursor. The pyridine ring, being electron-deficient, presents challenges for direct electrophilic substitution. Therefore, activating groups are necessary to facilitate the desired bromination. The hydroxyl and methoxy groups on the starting material, 2-methoxypyridin-3-ol, are electron-donating and activate the pyridine ring towards electrophilic attack.

The choice of brominating agent is critical for achieving high regioselectivity. While molecular bromine can be used, it often leads to mixtures of products and can be hazardous to handle. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, making it the reagent of choice for this transformation.[1][2][3] The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to favor the formation of the desired 6-bromo isomer.

dot

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 2-methoxypyridin-3-ol.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Methoxypyridin-3-ol | ≥98% | Commercially Available |

| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |

| Acetonitrile (MeCN) | Anhydrous | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Procedure

-

Reaction Setup: To a solution of 2-methoxypyridin-3-ol (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.

-

Reaction Execution: Stir the resulting mixture at 0 °C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water (10 mL) and extract the mixture with dichloromethane (3 x 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| This compound | C₆H₆BrNO₂ | 204.02 | 85-95 | >98 |

Expert Insights and Troubleshooting

-

Controlling Regioselectivity: The regioselectivity of the bromination is highly dependent on the reaction conditions. Running the reaction at a low temperature (0 °C) favors the formation of the desired 6-bromo isomer. At higher temperatures, the formation of other isomers may be observed. The use of NBS is crucial for this selectivity.[4][5]

-

Purity of NBS: It is recommended to use freshly recrystallized NBS for best results. Impure NBS can sometimes lead to side reactions and lower yields.[1]

-

Anhydrous Conditions: While not strictly necessary for this specific reaction, maintaining anhydrous conditions can be beneficial in minimizing potential side reactions.

-

Monitoring the Reaction: TLC is an effective way to monitor the progress of the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The starting material and product should have distinct Rf values.

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, several validation steps are recommended:

-

Characterization of the Final Product: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be compared with literature values.

-

Consistency of Yields: Repeating the synthesis on the same scale should yield consistent results within an acceptable range. Significant variations may indicate issues with reagent quality or reaction setup.

-

Scalability Assessment: For researchers intending to produce larger quantities, it is advisable to first perform the reaction on a smaller scale to identify any potential scalability issues.

Conclusion

The synthesis of this compound via regioselective bromination of 2-methoxypyridin-3-ol with N-bromosuccinimide is a reliable and efficient method for producing this valuable synthetic intermediate. The detailed protocol and expert insights provided in this application note are intended to empower researchers in drug discovery and development to confidently synthesize this compound for their research needs.

References

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Detailed Experimental Protocol for the Synthesis of 6-Bromo-2-methoxypyridin-3-ol

Abstract

This comprehensive guide details a robust and reliable two-step protocol for the synthesis of 6-Bromo-2-methoxypyridin-3-ol, a valuable substituted pyridine intermediate in medicinal chemistry and drug development. The synthetic strategy commences with the nucleophilic aromatic substitution (SNAr) of 2,6-dibromo-3-aminopyridine using sodium methoxide to yield the key intermediate, 6-Bromo-2-methoxypyridin-3-amine. The subsequent step involves the conversion of the amino group to a hydroxyl group via a copper-catalyzed Sandmeyer reaction. This document provides a thorough, step-by-step methodology, explains the causality behind critical experimental choices, outlines necessary safety precautions, and includes purification and characterization guidelines to ensure the synthesis of a high-purity final product.

Synthetic Strategy Overview

The chosen synthetic pathway is designed for efficiency and is grounded in well-established, high-yielding reaction classes.

Overall Reaction Scheme:

Experimental Workflow Visualization

The following diagram outlines the complete workflow from the starting material to the purified final product.

Caption: Experimental workflow for the synthesis of this compound.

Introduction and Mechanistic Rationale

Substituted 3-hydroxypyridines are prevalent structural motifs in a multitude of biologically active compounds and serve as versatile building blocks in pharmaceutical synthesis.[1][2] The protocol described herein employs a logical and efficient two-step sequence.

Step 1: Methoxylation via Nucleophilic Aromatic Substitution (SNAr) The first step involves the selective displacement of the bromine atom at the 2-position of 2,6-dibromo-3-aminopyridine. The pyridine ring is electron-deficient, which facilitates nucleophilic attack. The methoxide ion (⁻OCH₃) from sodium methoxide acts as the nucleophile. The reaction proceeds preferentially at the 2-position over the 6-position due to the electronic influence and directing effect of the adjacent amino group. This reaction is a classic example of an SNAr mechanism.[3]

Step 2: Hydroxylation via the Sandmeyer Reaction The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry for converting an aryl amine into a wide array of functional groups.[4][5] The process begins with the diazotization of the primary aromatic amine (6-Bromo-2-methoxypyridin-3-amine) with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a diazonium salt.[6] This diazonium salt is a superb leaving group (N₂). The subsequent decomposition of the diazonium salt in water, catalyzed by a copper(I) salt, proceeds via a radical-nucleophilic aromatic substitution mechanism to yield the desired hydroxylated product.[7] The use of a copper catalyst is crucial for achieving high yields and avoiding side reactions often seen when simply heating the diazonium salt in water.[6][7]

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) | Notes |

| 2,6-Dibromo-3-aminopyridine | 39856-57-0 | 252.91 | 2.53 g (10 mmol) | Starting material |

| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 0.65 g (12 mmol) | Corrosive, handle with care |

| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 50 mL | Solvent for Step 1 |

| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 | ~10 mL | Corrosive, strong acid |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.76 g (11 mmol) | Oxidizer, toxic |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 7758-99-8 | 249.68 | 2.50 g (10 mmol) | Catalyst for Step 2 |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Extraction and chromatography solvent |

| Hexane | 110-54-3 | 86.18 | As needed | Chromatography solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As needed | For work-up and solutions |

Critical Safety Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Brominated Pyridines: Compounds like 2,6-dibromopyridine are irritating to the eyes, respiratory system, and skin.[8][9] Avoid inhalation of dust and direct contact.[10][11][12]

-

Sodium Methoxide: This reagent is corrosive and flammable. It reacts violently with water. Handle under an inert atmosphere.

-

Concentrated Acids: Sulfuric acid is extremely corrosive and can cause severe burns. Add it slowly and carefully to aqueous solutions to control the exothermic reaction.

-

Sodium Nitrite: A strong oxidizing agent and is toxic if ingested.[9]

-

Diazonium Salts: Aryl diazonium salts can be explosive in a solid, dry state. Crucially, do not isolate the diazonium salt intermediate. Keep it in a cold aqueous solution at all times and use it immediately after its formation.

An eyewash station and safety shower must be readily accessible.[8]